2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol
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Overview
Description
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C12H27NO. It is a secondary amine and alcohol, characterized by the presence of a dimethylheptane group attached to an amino-propanol structure. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol typically involves the reaction of 2,6-dimethylheptan-4-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,6-Dimethylheptan-4-yl)amino]ethanol
- **2-[(2,6-Dimethylheptan-4-yl)amino]butan-1-ol
- **2-[(2,6-Dimethylheptan-4-yl)amino]pentan-1-ol
Uniqueness
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a secondary amine and alcohol group allows for versatile reactivity and application in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(2,6-dimethylheptan-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-11(5)8-14/h9-14H,6-8H2,1-5H3 |
InChI Key |
CASFPLAVBULMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NC(C)CO |
Origin of Product |
United States |
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